High-Resolution Physicochemical Profiling and Synthetic Utility of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
High-Resolution Physicochemical Profiling and Synthetic Utility of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde
Executive Summary
In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds are foundational to the development of targeted therapeutics. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde (CAS: 831222-99-2)[1] is a highly functionalized, privileged building block utilized extensively in the synthesis of kinase inhibitors and complex heterocyclic systems[2]. With a molecular formula of C10H10N2O2[3], this compound offers a unique combination of a rigid indazole core, specific steric/electronic modulators (methyl and methoxy groups), and a highly reactive electrophilic handle (carbaldehyde)[4].
This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically delineating its molecular weight and exact mass—and outlines field-proven, self-validating experimental protocols for its analytical verification and synthetic application.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In high-resolution mass spectrometry (HRMS) and structure-based drug design, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for accurate metabolite identification and proteomic mapping.
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Molecular Weight (190.1986 g/mol ): This value represents the bulk molar mass calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon-12 and Carbon-13)[5].
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Exact Mass (190.0742 Da): Also known as the monoisotopic mass, this is calculated using only the mass of the most abundant isotope for each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915)[6],[7]. In mass spectrometry, the instrument detects individual ions, making the exact mass the primary target for structural validation.
Quantitative Data Summary
| Property | Value | Context / Application |
| CAS Number | 831222-99-2 | Unique chemical registry identifier[1],[3]. |
| Molecular Formula | C10H10N2O2 | Base stoichiometry[3]. |
| Molecular Weight | 190.1986 g/mol | Used for bulk stoichiometric calculations in synthesis[5]. |
| Exact Mass (Monoisotopic) | 190.0742 Da | Target value for high-resolution mass spectrometry[6],[7]. |
| Expected [M+H]+ Ion | 191.0815 m/z | Target m/z in positive electrospray ionization (ESI+). |
| Topological Polar Surface Area | ~66.0 Ų | Predictive metric for cell membrane permeability[7]. |
Structural Causality in Drug Design (E-E-A-T)
Every functional group on 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde serves a distinct, mechanistic purpose in medicinal chemistry. Understanding the causality behind these structural features is essential for lead optimization.
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The 1-Methyl Group (Conformational Locking): Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Alkylation at the N1 position locks the molecule into the 1H-indazole tautomer. This conformational rigidity is critical when designing inhibitors that must form precise, predictable hydrogen bonds with the ATP-binding hinge region of kinases (such as GSK-3, ROCK, or TTK)[8],[9].
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The 7-Methoxy Group (Electronic & Steric Modulation): The methoxy group at the 7-position acts as an electron-donating group via resonance, enriching the electron density of the indazole core. Furthermore, it provides steric bulk that can dictate the rotational conformation of adjacent substituents and serves as a potential hydrogen-bond acceptor to improve target affinity[2].
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The 5-Carbaldehyde (Reactive Electrophile): The aldehyde moiety is a versatile synthetic handle. It is strategically positioned to allow for late-stage functionalization, most notably via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions to form imidazo-heterocycles[4], or via reductive amination to append solubilizing basic amines.
Synthetic pathways of 5-carbaldehyde indazoles in kinase inhibitor discovery.
Field-Proven Experimental Protocols
Protocol A: Self-Validating HRMS Exact Mass Verification
To confirm the integrity and exact mass of the compound, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is employed.
Causality & Trustworthiness: To ensure this protocol is a self-validating system , a lock-mass solution (Leucine Enkephalin) is continuously infused. The instrument software automatically corrects the mass axis in real-time. If the lock-mass deviates by >2 ppm, the run is automatically flagged as invalid, ensuring the target mass (191.0815 m/z) is definitively accurate and free from instrument drift.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (to promote protonation).
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.
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Ionization (ESI+): Operate the electrospray ionization source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Lock-Mass Calibration: Co-infuse Leucine Enkephalin (exact mass [M+H]+ = 556.2771 m/z) at 5 µL/min via a reference sprayer.
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Data Acquisition & Analysis: Scan from 100 to 1000 m/z. Extract the ion chromatogram for the calculated [M+H]+ exact mass of 191.0815 m/z . Accept the batch only if the mass error is ≤ 3 ppm.
UHPLC-HRMS workflow for exact mass validation of indazole derivatives.
Protocol B: Late-Stage Derivatization via Reductive Amination
The 5-carbaldehyde group is primed for the attachment of basic amines to improve aqueous solubility—a common step in kinase inhibitor optimization[8].
Causality & Trustworthiness: Why use Sodium Triacetoxyborohydride (NaBH(OAc)3) instead of Sodium Borohydride (NaBH4)? NaBH(OAc)3 is a milder, sterically hindered reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted 5-carbaldehyde starting material into a primary alcohol byproduct. This chemical selectivity inherently validates the purity of the final product.
Step-by-Step Methodology:
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Imine Formation: In an oven-dried flask under inert argon, dissolve 1.0 eq of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde and 1.2 eq of the target primary amine in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Acid Catalysis: Add 1.5 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.
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Selective Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise. Stir the suspension at room temperature for 12 hours.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract the aqueous layer three times with DCM.
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Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the secondary amine derivative.
References
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[1] NextSDS. 7-Methoxy-1-Methyl-1H-indazole-5-carbaldehyde — Chemical Substance Information. Available at:
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[5] Aaron Chemicals. 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde - Aaron Chemicals. Available at:
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[3] BLDpharm. 831222-99-2|7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde - BLDpharm. Available at:
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[6] SpectraBase. (E)-2-cyano-3-(1H-pyrrol-2-yl)-2-propenoic acid ethyl ester - Optional[MS (GC)] - Spectrum. Available at:
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[7] PubChem - NIH. Procodazole | C10H10N2O2 | CID 65708. Available at:
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[4] PMC - NIH. The Groebke-Blackburn-Bienaymé Reaction. Available at:
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[2] Benchchem. 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2. Available at:
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[8] Google Patents. US9163007B2 - 5-substituted indazoles as kinase inhibitors. Available at:
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[9] Google Patents. Kinase inhibitors and method of treating cancer with same. Available at:
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